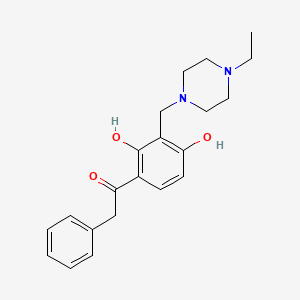

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone

描述

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone is a hydroxyacetophenone derivative characterized by a dihydroxyphenyl core substituted with a 4-ethylpiperazinylmethyl group at position 3 and a phenylacetyl moiety. Its molecular formula is C₂₁H₂₄N₂O₃ (calculated based on structural analogs), with a molecular weight of approximately 352.43 g/mol. The compound’s unique features include:

- A 2,4-dihydroxyphenyl scaffold, enabling hydrogen bonding and redox activity.

- A 4-ethylpiperazine group, which enhances solubility and modulates basicity compared to bulkier piperazine derivatives.

This compound is hypothesized to exhibit improved pharmacokinetic properties due to the balance between the hydrophilic dihydroxy groups and the lipophilic ethylpiperazine moiety.

属性

IUPAC Name |

1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-2-22-10-12-23(13-11-22)15-18-19(24)9-8-17(21(18)26)20(25)14-16-6-4-3-5-7-16/h3-9,24,26H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFDIOFNMMVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of eEF2K : Recent studies suggest that compounds similar to this compound inhibit eEF2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in regulating protein synthesis and energy homeostasis. This inhibition can lead to reduced cell viability in cancer cell lines such as MDA-MB-231 and HCC1806 .

Biological Activity Data

The following table summarizes key biological activities and effects observed for this compound and its analogs:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the phenolic structure enhance the inhibitory effects on eEF2K, leading to improved anti-cancer activities. For example, derivatives with additional hydroxyl groups exhibited greater potency against breast cancer cell lines .

- In Vivo Studies : In xenograft models using MDA-MB-231 cells, certain analogs demonstrated comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel, with minimal toxicity observed .

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

相似化合物的比较

Comparison with Structural Analogs

Key Structural Differences and Physicochemical Properties

The table below compares the target compound with structurally related hydroxyacetophenones and piperazine derivatives:

Functional Group Impact on Bioactivity

- Piperazine Derivatives: The 4-ethylpiperazine group in the target compound offers moderate lipophilicity compared to bulkier analogs like the diphenylmethylpiperazine in , which may reduce CNS penetration.

- Hydroxyl Groups: The free 2,4-dihydroxy groups in the target compound contrast with protected analogs like 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone, where a tetrahydropyran group masks one hydroxyl. Unprotected hydroxyls may increase reactivity but also susceptibility to oxidation.

- Phenylacetyl vs. Nitro Substituents: The phenylacetyl group in the target compound is less polar than the nitro group in 1-(2,4-Dihydroxy-3-nitrophenyl)-2-phenylethanone, suggesting better membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。